molecular formula C18H15NO B11996725 (4-Methoxy-benzylidene)-naphthalen-1-YL-amine CAS No. 33417-05-9

(4-Methoxy-benzylidene)-naphthalen-1-YL-amine

Cat. No.: B11996725
CAS No.: 33417-05-9
M. Wt: 261.3 g/mol
InChI Key: GECOUSXKWVQAMG-UHFFFAOYSA-N
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Description

(4-Methoxy-benzylidene)-naphthalen-1-YL-amine is a compound that belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzylidene)-naphthalen-1-YL-amine typically involves the condensation reaction between 4-methoxybenzaldehyde and naphthalen-1-amine. This reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzylidene)-naphthalen-1-YL-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in substitution reactions, where the methoxy group or the naphthyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-1-yl-amine oxides, while reduction can regenerate the starting materials, 4-methoxybenzaldehyde and naphthalen-1-amine.

Scientific Research Applications

(4-Methoxy-benzylidene)-naphthalen-1-YL-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methoxy-benzylidene)-naphthalen-1-YL-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to interact with biological membranes and proteins can influence cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (4-Methoxy-benzylidene)-naphthalen-1-YL-amine apart is its unique combination of the naphthyl and 4-methoxy-benzylidene groups, which confer distinct chemical and biological properties

Properties

CAS No.

33417-05-9

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C18H15NO/c1-20-16-11-9-14(10-12-16)13-19-18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3

InChI Key

GECOUSXKWVQAMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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